molecular formula C8H10ClNO3S B11135832 3-Chloro-4-ethoxybenzenesulfonamide CAS No. 749253-12-1

3-Chloro-4-ethoxybenzenesulfonamide

Cat. No.: B11135832
CAS No.: 749253-12-1
M. Wt: 235.69 g/mol
InChI Key: WNQOPSHIWNZCGO-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxybenzenesulfonamide is an organic compound characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxybenzenesulfonamide typically involves the sulfonation of 3-chloro-4-ethoxyaniline. The process can be summarized as follows:

    Nitration: 3-Chloro-4-ethoxyaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and reactivity.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

    Hydrolysis Products: Hydrolysis yields sulfonic acids and corresponding amines.

Scientific Research Applications

Chemistry: 3-Chloro-4-ethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may contribute to biological activity, making it a candidate for further pharmacological studies.

Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals. Its functional groups allow for diverse chemical modifications, making it versatile in various industrial processes.

Mechanism of Action

The mechanism by which 3-Chloro-4-ethoxybenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

    4-Chloro-3-ethoxybenzenesulfonamide: Similar structure but with different positioning of the chloro and ethoxy groups.

    3-Chloro-4-methoxybenzenesulfonamide: Similar but with a methoxy group instead of an ethoxy group.

    3-Bromo-4-ethoxybenzenesulfonamide: Similar but with a bromo group instead of a chloro group.

Uniqueness: 3-Chloro-4-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide group, allows for a wide range of chemical transformations and applications.

Properties

CAS No.

749253-12-1

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

3-chloro-4-ethoxybenzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

WNQOPSHIWNZCGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)Cl

Origin of Product

United States

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